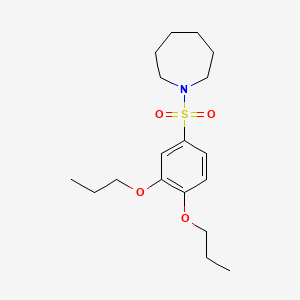
Barium136
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium-136 is an isotope of the element barium, which belongs to the alkaline earth metals group in the periodic table. It has an atomic number of 56 and a mass number of 136, consisting of 56 protons and 80 neutrons. Barium-136 is a stable isotope and is naturally occurring, making up approximately 7.85% of natural barium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium-136 can be isolated from natural barium sources through various separation techniques. One common method involves the use of ion-exchange chromatography, where barium ions are separated based on their isotopic mass. This process typically involves the use of a resin and an acid eluent to achieve the separation .
Industrial Production Methods
In industrial settings, barium-136 is often produced by the reduction of barium compounds such as barium sulfate or barium carbonate. The reduction process involves heating these compounds with a reducing agent, such as carbon, in a high-temperature furnace. The resulting barium metal is then purified and enriched to obtain barium-136 .
Analyse Des Réactions Chimiques
Types of Reactions
Barium-136, like other barium isotopes, primarily undergoes oxidation and reduction reactions. It readily reacts with oxygen to form barium oxide and with water to form barium hydroxide and hydrogen gas .
Common Reagents and Conditions
Oxidation: Barium-136 reacts with oxygen at elevated temperatures to form barium oxide.
Reduction: Barium-136 can be reduced from its compounds using carbon as a reducing agent.
Major Products
Barium Oxide: Formed from the oxidation of barium-136.
Barium Hydroxide: Formed from the reaction of barium-136 with water.
Barium Sulfide: Formed from the reduction of barium sulfate with carbon.
Applications De Recherche Scientifique
Barium-136 has several scientific research applications, particularly in the fields of geochemistry and environmental science. It is used as a tracer to study the cycling of barium in marine environments and to understand the processes of barite precipitation and dissolution . Additionally, barium-136 is used in the production of barium nitrate, which is employed in trace element analysis .
Mécanisme D'action
The mechanism of action of barium-136 in its applications is primarily based on its chemical reactivity and isotopic properties. In geochemical studies, barium-136 acts as a tracer by incorporating into barite, allowing researchers to track the movement and transformation of barium in marine systems . In medical imaging, barium compounds such as barium sulfate enhance the contrast of gastrointestinal tract images by absorbing X-rays .
Comparaison Avec Des Composés Similaires
Barium-136 is one of several stable isotopes of barium, including barium-130, barium-132, barium-134, barium-135, barium-137, and barium-138 . Compared to these isotopes, barium-136 is unique in its specific isotopic mass and its applications as a tracer in environmental studies. Other isotopes, such as barium-138, are more abundant and are used in different applications, such as in the production of barium compounds for industrial use .
Similar Compounds
- Barium-130
- Barium-132
- Barium-134
- Barium-135
- Barium-137
- Barium-138
Barium-136 stands out due to its specific isotopic properties and its role in scientific research, particularly in geochemical and environmental studies.
Propriétés
Numéro CAS |
15125-64-1 |
|---|---|
Formule moléculaire |
F2FeH8O4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







